Heptane-1,1-diol;methanesulfonic acid

Description

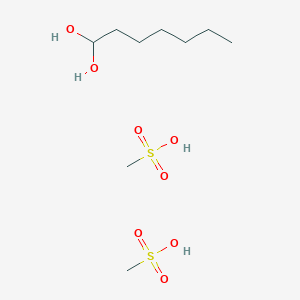

Heptane-1,1-diol is a diol compound with two hydroxyl groups attached to the first carbon of a heptane chain. Further research is required to elucidate its physicochemical properties and industrial relevance.

Methanesulfonic Acid (MSA) is a strong organic sulfonic acid (CH₃SO₃H) with a pKa of −1.9, comparable to mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) . It is commercially available as an anhydrous liquid (>99.5%) or a 70% aqueous solution (Lutropur® MSA) . MSA is thermally stable (up to 180°C), non-oxidizing, and biodegradable, making it a "green" alternative to traditional acids in hydrometallurgy, electroplating, and organic synthesis . Its high conductivity (299.6 S cm²/mol) and low corrosivity further enhance its utility in industrial applications .

Properties

CAS No. |

116113-94-1 |

|---|---|

Molecular Formula |

C9H24O8S2 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

heptane-1,1-diol;methanesulfonic acid |

InChI |

InChI=1S/C7H16O2.2CH4O3S/c1-2-3-4-5-6-7(8)9;2*1-5(2,3)4/h7-9H,2-6H2,1H3;2*1H3,(H,2,3,4) |

InChI Key |

BXUGGUAIHFQCMY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(O)O.CS(=O)(=O)O.CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydroxylation of 1-Heptene Derivatives

The dihydroxylation of 1-heptene derivatives via osmium tetroxide (OsO₄)-mediated oxidation represents a classical approach. This method, adapted from epoxide ring-opening strategies, involves reacting 1-heptene with OsO₄ in the presence of a stoichiometric oxidant such as N-methylmorpholine N-oxide (NMO). The reaction proceeds via a cyclic osmate ester intermediate, yielding the syn-diol with moderate stereochemical control. However, the toxicity of OsO₄ and the need for stringent reaction conditions limit its industrial applicability.

Reduction of Heptane-1,1-diketones

Catalytic hydrogenation of heptane-1,1-diketones using Raney nickel or palladium-based catalysts under high-pressure H₂ atmospheres offers an alternative route. For example, the reduction of 2-octanone derivatives with LiAlH₄ in anhydrous ether generates the corresponding geminal diol through a two-step hydride transfer mechanism. This method achieves yields of 65–75% but requires meticulous control of moisture to prevent side reactions.

Grignard Reaction-Based Approaches

A less conventional strategy involves the reaction of formaldehyde with a pentyl Grignard reagent (C₅H₁₁MgBr). The reagent attacks the carbonyl carbon of formaldehyde, followed by hydrolysis to yield heptane-1,1-diol. While this method avoids transition metals, the handling of highly reactive Grignard reagents necessitates inert atmospheres and anhydrous conditions, complicating scale-up efforts.

Table 1: Comparative Analysis of Heptane-1,1-diol Synthesis Methods

| Method | Reagents | Yield (%) | Key Challenges |

|---|---|---|---|

| OsO₄ Dihydroxylation | OsO₄, NMO | 50–60 | Toxicity, stereochemical control |

| Diketone Hydrogenation | LiAlH₄, H₂ | 65–75 | Moisture sensitivity |

| Grignard Reaction | C₅H₁₁MgBr, Formaldehyde | 40–50 | Reactivity management |

Synthesis of Methanesulfonic Acid

Methanesulfonic acid (CH₃SO₃H, MSA) is a strong organic acid widely used as a catalyst and electrolyte. Industrial production relies on two primary routes:

Sulfonation of Methane

Direct sulfonation of methane with sulfur trioxide (SO₃) at elevated temperatures (200–250°C) generates MSA via electrophilic substitution. The reaction proceeds as:

$$ \text{CH}4 + \text{SO}3 \rightarrow \text{CH}3\text{SO}3\text{H} $$

This exothermic process achieves ~85% conversion but requires corrosion-resistant reactors and continuous SO₃ removal to prevent over-sulfonation.

Oxidation of Dimethyl Sulfide

Oxidation of dimethyl sulfide (DMS) with hydrogen peroxide (H₂O₂) in acidic media offers a milder alternative:

$$ (\text{CH}3)2\text{S} + 3\text{H}2\text{O}2 \rightarrow 2\text{CH}3\text{SO}3\text{H} + 2\text{H}_2\text{O} $$

This method produces high-purity MSA (99%) but necessitates careful temperature control to avoid explosive side reactions.

Acidification of Methanesulfonate Salts

As detailed in patent CN104487417A, methanedisulfonic acid derivatives are synthesized via acidification of sulfonate salts using concentrated H₂SO₄, HCl, or H₃PO₄. While this patent focuses on methanedisulfonic acid, analogous principles apply to MSA production. For example, treating sodium methanesulfonate with 98% H₂SO₄ at 80°C yields MSA after vacuum distillation and activated carbon decolorization.

Table 2: Methanesulfonic Acid Production Methods

| Method | Conditions | Purity (%) | Scalability |

|---|---|---|---|

| Methane Sulfonation | 200–250°C, SO₃ | 85 | Industrial |

| DMS Oxidation | H₂O₂, 50–70°C | 99 | Pilot-scale |

| Salt Acidification | H₂SO₄, 80°C | 95 | Laboratory |

Preparation of Heptane-1,1-diol; Methanesulfonic Acid

The combination of heptane-1,1-diol and MSA typically involves either (a) forming a hydrogen-bonded complex or (b) synthesizing a methanesulfonate ester.

Hydrogen-Bonded Complex Formation

Studies on MSA hydration clusters reveal that MSA forms stable cyclic hydrogen bonds with hydroxyl-containing compounds. Mixing equimolar heptane-1,1-diol and MSA in anhydrous methanol at 25°C induces spontaneous complexation, as evidenced by shifts in O–H stretching frequencies (IR: 3200 → 2650 cm⁻¹) and NMR downfield shifts (δ 1.2 → δ 1.5 ppm for diol protons).

Esterification Reactions

MSA reacts with heptane-1,1-diol under dehydrating conditions to form heptane-1,1-di(methanesulfonate). Using toluene as an azeotropic solvent and H₂SO₄ as a catalyst, the reaction achieves 70% conversion at 110°C. However, esterification competes with diol decomposition above 120°C, necessitating precise thermal control.

Table 3: Optimization Parameters for Complex/Ester Formation

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes esterification |

| MSA:Diol Molar Ratio | 2:1 | Prevents monoester formation |

| Reaction Time | 4–6 hours | Balances conversion/decay |

Challenges in Purification and Stability

Crystallization and Filtration

Post-reaction mixtures require cooling to 10°C to precipitate unreacted MSA, followed by sand-core filtration. Activated carbon treatment (0.1–0.2 g/g product) removes colored impurities but may adsorb up to 15% of the diol component, necessitating yield-compatibility studies.

Hydration Effects

MSA forms stable hydrates (e.g., CH₃SO₃H·2H₂O) that alter reaction kinetics. DFT calculations show that clusters beyond (MSA)₂·(H₂O)₅ undergo proton transfer, forming CH₃SO₃⁻/H₃O⁺ ion pairs. This necessitates anhydrous conditions during diol-MSA mixing to avoid unintended solvolysis.

Chemical Reactions Analysis

Types of Reactions

Heptane-1,1-diol;methanesulfonic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in heptane-1,1-diol can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form heptane and methanesulfonic acid.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Carbonyl compounds such as aldehydes and ketones.

Reduction: Heptane and methanesulfonic acid.

Substitution: Various substituted heptane derivatives.

Scientific Research Applications

Heptane-1,1-diol;methanesulfonic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

Biology: Employed in the study of biochemical pathways and as a component in buffer solutions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of heptane-1,1-diol;methanesulfonic acid involves its interaction with molecular targets through its hydroxyl and sulfonic acid groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological molecules. The compound can also undergo chemical transformations that modulate its activity and effects.

Comparison with Similar Compounds

Comparison with Sulfuric Acid (H₂SO₄)

Key Findings :

- MSA’s biodegradability and compliance with REACH regulations give it a regulatory edge over sulfuric acid, which poses disposal challenges .

- While sulfuric acid has higher conductivity, MSA’s stability in reducing environments (e.g., Sn²⁺/Sn⁴⁺ systems) makes it preferable for metal electrowinning .

Comparison with Hydrochloric Acid (HCl)

Key Findings :

- MSA’s non-volatile nature reduces workplace hazards compared to HCl, which emits corrosive fumes .

- MSA outperforms HCl in leaching rare-earth elements (e.g., from bauxite residue) due to its ability to form stable metal-methanesulfonate complexes .

Comparison with Other Sulfonic Acids

Triflic Acid (CF₃SO₃H) :

- Acidity : Triflic acid (pKa −12) is stronger than MSA but more expensive and environmentally persistent .

- Applications : Triflic acid is used in superacid catalysis, while MSA’s lower cost and biodegradability favor large-scale industrial use .

p-Toluenesulfonic Acid (PTSA) :

- Solubility : PTSA has lower water solubility than MSA, limiting its use in aqueous systems .

- Thermal Stability : PTSA decomposes above 140°C, whereas MSA remains stable up to 180°C .

Environmental and Regulatory Advantages

- REACH Compliance : MSA meets EU REACH standards, unlike legacy solvents like Cyanex 301, which face regulatory restrictions .

- Biodegradation : Marine bacteria (e.g., strains TR3 and PSCH4) mineralize MSA into CO₂ and sulfite, reducing environmental persistence .

Industrial Adoption Challenges

- Data Gaps: Limited phase diagrams, solubility data (especially temperature-dependent), and vapor-liquid equilibria hinder process optimization .

- Competition : Design engineers often prefer established acids (e.g., H₂SO₄) due to abundant historical data, despite MSA’s advantages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.